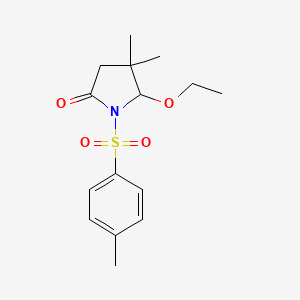![molecular formula C12H24O3Si B14254889 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate CAS No. 478068-44-9](/img/structure/B14254889.png)
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate is an organosilicon compound that features both a silyl group and a methacrylate group. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a coupling agent, adhesion promoter, and in the synthesis of specialized polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with a silyl alcohol. One common method is to react methacrylic acid with 3-[diethyl(methoxy)silyl]propanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are also crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The silyl group can be hydrolyzed to form silanols.
Polymerization: The methacrylate group can undergo free-radical polymerization to form polymers.
Substitution: The silyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Polymerization: Initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Often involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces silanols and methacrylic acid.
Polymerization: Results in polymethacrylates.
Substitution: Yields various substituted silyl compounds.
Applications De Recherche Scientifique
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized as a coupling agent and adhesion promoter in coatings, sealants, and adhesives.
Mécanisme D'action
The mechanism of action of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. The methacrylate group can undergo polymerization, creating a robust polymer network. These properties make it an effective coupling agent and adhesion promoter.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
- 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate
- 3-[Tris(acetoxy)silyl]propyl methacrylate
Uniqueness
Compared to similar compounds, 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate offers a unique combination of reactivity and stability. The presence of both diethyl and methoxy groups on the silicon atom provides a balance between hydrophobicity and reactivity, making it versatile for various applications. Its ability to undergo polymerization and form strong siloxane bonds sets it apart from other silyl methacrylates.
Propriétés
Numéro CAS |
478068-44-9 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
3-[diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-6-16(7-2,14-5)10-8-9-15-12(13)11(3)4/h3,6-10H2,1-2,4-5H3 |
Clé InChI |
ISHXIPDXNPZCMQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CCCOC(=O)C(=C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


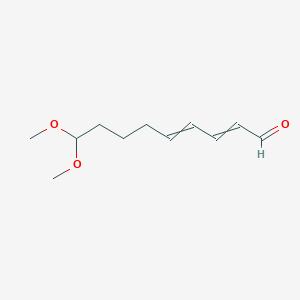
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)

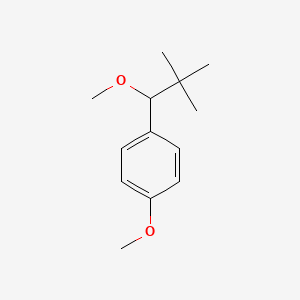
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
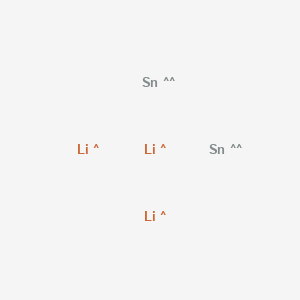

![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
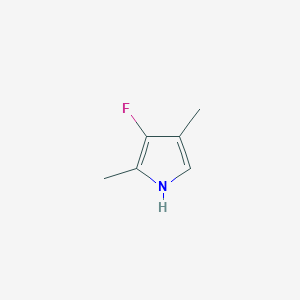
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
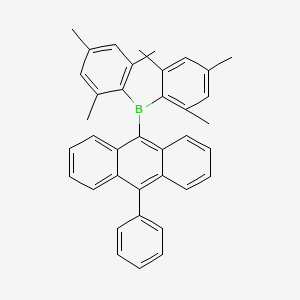

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
